molecular formula C2H4N6 B12520046 5-Diazenyl-1-methyl-1H-tetrazole CAS No. 676486-27-4

5-Diazenyl-1-methyl-1H-tetrazole

Cat. No.: B12520046
CAS No.: 676486-27-4
M. Wt: 112.09 g/mol
InChI Key: WCQFUWVIUKWHDE-UHFFFAOYSA-N
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Description

5-Diazenyl-1-methyl-1H-tetrazole: is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The high nitrogen content of tetrazoles makes them of interest in various fields, including medicinal chemistry, material science, and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Diazenyl-1-methyl-1H-tetrazole typically involves the reaction of 1-methyl-1H-tetrazole with diazonium salts. One common method includes the use of sodium nitrite and hydrochloric acid to generate the diazonium salt, which then reacts with 1-methyl-1H-tetrazole under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Catalysts and optimized reaction conditions are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Diazenyl-1-methyl-1H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Diazenyl-1-methyl-1H-tetrazole is used as a building block in organic synthesis.

Biology and Medicine: The compound’s high nitrogen content and stability make it a candidate for drug development. It can act as a bioisosteric replacement for carboxylic acids in medicinal chemistry, enhancing the pharmacokinetic properties of drugs .

Industry: In the industrial sector, this compound is used in the synthesis of energetic materials and explosives.

Mechanism of Action

The mechanism of action of 5-Diazenyl-1-methyl-1H-tetrazole involves its interaction with molecular targets through its diazenyl and tetrazole moieties. The diazenyl group can participate in redox reactions, while the tetrazole ring can engage in hydrogen bonding and coordination with metal ions. These interactions can modulate biological pathways and enhance the compound’s efficacy in various applications .

Comparison with Similar Compounds

Uniqueness: 5-Diazenyl-1-methyl-1H-tetrazole is unique due to its diazenyl group, which imparts distinct redox properties and reactivity. This makes it valuable in applications requiring specific redox behavior and stability .

Properties

CAS No.

676486-27-4

Molecular Formula

C2H4N6

Molecular Weight

112.09 g/mol

IUPAC Name

(1-methyltetrazol-5-yl)diazene

InChI

InChI=1S/C2H4N6/c1-8-2(4-3)5-6-7-8/h3H,1H3

InChI Key

WCQFUWVIUKWHDE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)N=N

Origin of Product

United States

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